molecular formula C15H21NO8 B050093 Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate CAS No. 179688-26-7

Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate

Cat. No. B050093
M. Wt: 343.33 g/mol
InChI Key: VOHOFZNVWZWVMA-UHFFFAOYSA-N
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Description

Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate is an organic compound . It is also known as Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate .


Synthesis Analysis

The synthesis of this compound involves a reaction with 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile in the presence of iron and acetic acid in water at 30℃ for 2.5 hours .


Molecular Structure Analysis

The molecular formula of Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate is C15H23NO6 . The average mass is 349.807 Da and the monoisotopic mass is 349.129211 Da .


Physical And Chemical Properties Analysis

The compound has a density of 1.148, a boiling point of 456.4±45.0 °C (Predicted), a flash point of 183.9°C, and a vapor pressure of 1.62E-08mmHg at 25°C . The refractive index is 1.514 .

Scientific Research Applications

  • LC-MS/MS Method for Genotoxic Impurities in Erlotinib Hydrochloride : A method using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) was developed for analyzing ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate as a genotoxic impurity in Erlotinib Hydrochloride drug substance (Subbaiah & Reddy, 2017).

  • Study on Alkylated Pyrazoles : Research on the reaction of 2,2-bis(methoxy-NNO-azoxy)ethanol nitrate with pyrazoles, including a focus on the structural and chemical properties of the resulting compounds (Zyuzin, Suponitsky, & Dalinger, 2017).

  • Alkaline Hydrolysis of Ethyl Nitrobenzoates : This study examined the influence of nitro-group on the alkaline hydrolysis of ethyl nitrobenzoates, which include derivatives similar to ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate (Iskander, Tewfik, & Wasif, 1966).

  • Synthesis of Quinazolin Derivatives : Research on the synthesis of quinazolin derivatives, exploring the chemical pathways and structural analysis of these compounds (Rimaz et al., 2009).

  • Photopolymerization of Vinylcyclopropanes : A study involving the use of bis(4-methoxybenzoyl)diethylgermane (BMDG) in the photopolymerization of vinylcyclopropanes, analyzing the reactivity and efficiency of different compounds (Catel, Fischer, Fässler, & Moszner, 2016).

  • Chiral Azobenzene Dye Functionalized Janus Dendrimers : This research focused on the synthesis and evaluation of chiral dendrimers with azobenzene dye functionalization, including structural and thermal property analyses (Tuuttila et al., 2008).

Safety And Hazards

While the toxicity and hazards of Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate are relatively low, it should still be handled with care. Protective equipment should be worn to prevent contact and inhalation . In case of accidental ingestion or skin contact, seek medical help immediately and show the packaging or label to the doctor .

properties

IUPAC Name

ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO8/c1-4-22-15(17)11-9-13(23-7-5-20-2)14(24-8-6-21-3)10-12(11)16(18)19/h9-10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOHOFZNVWZWVMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OCCOC)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30458151
Record name Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate
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Molecular Weight

343.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate

CAS RN

179688-26-7
Record name Benzoic acid, 4,5-bis(2-methoxyethoxy)-2-nitro-, ethyl ester
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URL https://commonchemistry.cas.org/detail?cas_rn=179688-26-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179688267
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate
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Record name Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate
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Synthesis routes and methods I

Procedure details

According to the procedure described in Example 6A Step 2, to a solution of ethyl 3,4-bis(2-methoxyethoxy)benzoate (7.87 g, 26.4 mmol) in AcOH (50 mL) was added HNO3 (90%, 4 mL) and the mixture was heated at 50° C. for 5 hours, to afford ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate as an oil (8.531 g, 94%). 1H NMR (300 MHz, CDCl3) δ 7.51 (s, 1H), 7.12 (s, 1H), 4.37 (q, 2H), 4.25 (m, 4H), 3.80 (m, 4H), 3.45 (s, 6H), 1.35 (t, 3H); LC-MS (ESI) m/z 344 (M+H)+.
Quantity
7.87 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

In a 20 L-volume glass reaction vessel equipped with a stirrer, a thermometer and a reflux condenser, the acetic acid solution containing 2,023 g (6.78 moles) of ethyl 3,4-bis(2-methoxyethoxy)benzoate prepared in the Synthesis Example 1 was placed. To the solution, 318 g (3.18 moles) of concentrated sulfuric acid was gently added while stirring the solution at room temperature. The mixture was heated to 60 to 70° C. To the mixture, 1,857 g (20.34 moles) of 69 wt. % nitric acid was gently added while stirring the mixture. The resulting mixture was allowed to react for 2 hours while maintaining the temperature. After the reaction was complete, the reaction solution was cooled to room temperature. To the reaction solution, 5,200 mL of a 20 wt. % aqueous sodium chloride solution and 5,200 mL of toluene were added. The separated organic layer (toluene layer) was washed twice with 7,800 mL of a 1 mole per L aqueous sodium hydroxide solution, and further washed twice with 7,800 mL of a 20 wt. % aqueous sodium chloride solution. The organic layer was concentrated under reduced pressure to obtain 2,328 g of ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate as an orange liquid (isolation yield: 100%).
Quantity
318 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
6.78 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To ethyl 3,4-dihydroxybenzoate (36.4 g, 0.200 mol), K2CO3 (60.8 g, 0.44 mol) and tetrabutylammonium iodide (750 mg) in degassed acetone (400 mL) was added 2-bromoethyl methyl ether (69.5 g, 47 mL). The mixture was stirred under N2 at reflux for 64 hours. Ether (600 mL) was added to the mixture and after stirring 30 minutes at 20° C. the precipitated salts were removed by filtration. The filtrate was concentrated in vacuo and the residue was triturated with hexane (500 mL) for 30 minutes and the white solid ethyl 3,4-bis(2-methoxy-ethoxy)benzoate was filtered and dried in vacuo (55.5 g; 93%; M.P. 50°-51° C.). A portion of this product (45.7 g, 0.158 mol) in acetic acid (150 mL) was treated dropwise with conc. HNO3 (40 mL) at 5° C. and the solution stirred 24 hours before pouring into cold H2O (1.6 L). The mixture was extracted with ethyl acetate (1.1 L), and the organic phase was washed three times with 200 mL H2O, and brine, dried over Na2SO4, filtered and concentrated in vacuo to afford ethyl 4,5-bis-(2-methoxy-ethoxy)-2-nitro-benzoate (54.3 g) as a brown oil. This nitro product (52.0 g, 0.15 mol) was dissolved in ethanol (1000 mL) containing 1 equivalent of HCl (generated in the ethanol by prior addition of 11 mL acetyl chloride), PtO2.H2O (1.0 g) was added, and the mixture was hydrogenated under 45 psi H2 for 6 hours. The catalyst was removed by filtration through Celite, and the filtrate was concentrated in vacuo to a thick slurry which was diluted with ether (400 mL). The solid white hydrochloride salt of ethyl 2-amino-4,5-bis-(2-methoxy-ethoxy)benzoate was filtered and dried in vacuo (44.7 g; 88%). A portion of this material (42 g, 0.12 mol) and ammonium formate (7.6 g, 0.12 mol) were disssolved in formamide (63 mL) and the stirred mixture was heated to 160°-165° C. under an atmosphere of N2 for 3 hours. H2O (200 mL) was added and after cooling the precipitated crude title product was recovered by filtration, washed with cold H2O, and dried in vacuo. The filtrate was extracted five times with CHCl3, and the pooled organic extracts were washed with brine, dried over Na2SO4, and concentrated in vacuo. The residue and crude quinazolone precipitate were combined, triturated in hot acetonitrile (250 mL) for 30 minutes, cooled to 20° C. and treated with ether (250 mL). After cooling to 4° C. the white solid was filtered and dried in vacuo (30.4 g, 86%; GC-MS m/z 294 (M+)).
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
36.4 g
Type
reactant
Reaction Step Two
Name
Quantity
60.8 g
Type
reactant
Reaction Step Two
Quantity
47 mL
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
750 mg
Type
catalyst
Reaction Step Two
[Compound]
Name
product
Quantity
45.7 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
Quantity
1.6 L
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

A solution of ethyl 3,4-bis(2-methoxyethoxy)benzoate (23.23 g, 77.87 mmol) in acetic acid (80 mL) was added dropwise to concentrated nitric acid (21 mL) cooled with an ice bath at such a rate as to keep the internal temperature below 5° C. After 30 min, the solution was allowed to warm to room temperature and stirred for 48 h. The solution was poured onto iced water (400 mL) and extracted with ethyl acetate (3×100 mL). The organic phases were combined and washed cautiously with saturated aqueous sodium bicarbonate (3×200 mL) and brine (2×100 mL). The organic phase was dried (Na2SO4) and concentrated to give the title compound as a solid (24.82 g, 93%).
Quantity
23.23 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate
Reactant of Route 2
Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate
Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate

Citations

For This Compound
6
Citations
N Subbaiah, GVSVS Reddy - Oriental Journal of Chemistry, 2017 - academia.edu
A novel reversed-phase liquid chromatography coupled with tandem mass spectrometric (LC-MS/MS) method was developed and validated for the trace analysis of ethyl 2-amino-4, 5-…
Number of citations: 2 www.academia.edu
G Zhang, L Zha - Research on Chemical Intermediates, 2013 - Springer
Optimized synthesis and purification of erlotinib hydrochloride (N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazoline-4-amine hydrochloride) were studied. Highly polar piperazine …
Number of citations: 7 link.springer.com
Y Seimbille, ME Phelps, J Czernin… - Journal of Labelled …, 2005 - Wiley Online Library
Inhibitors of tyrosine kinase enzymatic activity represent a promising new class of antineoplastic agents. Although clinical studies performed over the last decade give more insight on …
RE Carnie - 2019 - wiredspace.wits.ac.za
Lung cancer is the second most common form of cancer, accounting for approximately 13% of all new cancer cases. Of these cancers about 85% are non-small cell lung carcinoma (…
Number of citations: 2 wiredspace.wits.ac.za
P Knesl, D Röseling, U Jordis - Molecules, 2006 - mdpi.com
The synthesis of three substituted 6,7-dihydroxy-4-quinazolineamines: tandutinib (1), erlotinib (2) and gefitinib (3) in improved yields is reported. The intermediates were characterized …
Number of citations: 95 www.mdpi.com
T Van Dai, PQ Long, TTT Thuy - Vietnam Journal of Science and …, 2015 - vjs.ac.vn
Erlotinib hydrochloride (Tarceva) is a targeted cancer therapy drug approved for treatment of non-small cell lung cancer (NSCLC), pancreatic cancer and several other types of cancer. …
Number of citations: 1 vjs.ac.vn

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